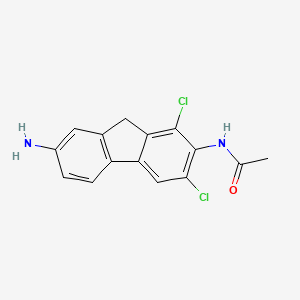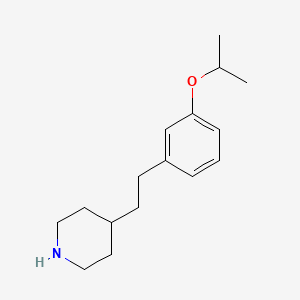
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide is a compound derived from the fluorene family, characterized by its unique structure that includes amino and dichloro substituents on the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene.
Amination: The 7-position of the fluorene is aminated using an appropriate amine source under controlled conditions.
Acetylation: The resulting 7-amino-1,3-dichloro-9H-fluorene is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
科学的研究の応用
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
作用機序
The mechanism of action of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes critical for cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to active sites, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2,7-dichloro-9H-fluorene: A precursor in the synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide.
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide: A similar compound with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization and interaction with biological targets, making it a versatile compound in research applications.
特性
CAS番号 |
92436-18-5 |
|---|---|
分子式 |
C15H12Cl2N2O |
分子量 |
307.2 g/mol |
IUPAC名 |
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7(20)19-15-13(16)6-11-10-3-2-9(18)4-8(10)5-12(11)14(15)17/h2-4,6H,5,18H2,1H3,(H,19,20) |
InChIキー |
CAXZUSHBHWDATN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)





